N'-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide
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Overview
Description
N’-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide is a complex organic compound that features a unique structure combining an imidazole ring with a benzenecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole derivative, which is then coupled with a benzene derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N’-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including elevated temperatures and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized products, depending on the substituents introduced.
Scientific Research Applications
N’-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N’-[[2-amino-5-(1H-imidazol-1-yl)phenyl]methyl]benzenecarboximidamide
- N’-[[2-amino-5-(2-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide
- N’-[[2-amino-5-(4-ethylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide
Uniqueness
N’-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide is unique due to the presence of the 4-methylimidazole moiety, which imparts distinct chemical and biological properties. This structural feature may enhance the compound’s stability, reactivity, and bioactivity compared to similar compounds.
Properties
Molecular Formula |
C18H19N5 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N'-[[2-amino-5-(4-methylimidazol-1-yl)phenyl]methyl]benzenecarboximidamide |
InChI |
InChI=1S/C18H19N5/c1-13-11-23(12-22-13)16-7-8-17(19)15(9-16)10-21-18(20)14-5-3-2-4-6-14/h2-9,11-12H,10,19H2,1H3,(H2,20,21) |
InChI Key |
HMBVCBWCWVESQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)C2=CC(=C(C=C2)N)CN=C(C3=CC=CC=C3)N |
Origin of Product |
United States |
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